4-Ethoxybenzo[d]oxazol-2-amine
Description
4-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core substituted with an ethoxy group at position 4 and an amine group at position 2. Benzo[d]oxazol-2-amine derivatives are of significant interest due to their diverse biological activities, including anthelmintic , anti-inflammatory , and enzyme inhibitory properties .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
HVHFJTMXABSQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions has been reported. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. The electrochemical method mentioned above is particularly suitable for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives .
Scientific Research Applications
4-Ethoxybenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This compound may also interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Ethoxybenzo[d]oxazol-2-amine with structurally and functionally related compounds, focusing on synthetic methods , physicochemical properties , and biological activities .
Table 1: Structural and Physicochemical Comparison
*Note: Experimental data for this compound are extrapolated from analogs.
Key Observations:
Substituent Effects on Bioactivity: N-Methylbenzo[d]oxazol-2-amine exhibits potent anthelmintic activity with low cytotoxicity, attributed to the electron-donating methyl group enhancing metabolic stability . 6-Chloro and 5-Nitro derivatives show reduced bioactivity in some contexts, likely due to electron-withdrawing effects altering charge distribution . The ethoxy group in this compound may improve membrane permeability compared to polar substituents (e.g., -NO₂ or -Cl) .
Synthetic Methods :
- Benzo[d]oxazol-2-amine derivatives are typically synthesized via one-pot oxidation-cyanation of amines using reagents like NCS and Zn(CN)₂ .
- N-Alkyl/aryl derivatives (e.g., N-methyl or N-phenyl) are prepared via alkylation or coupling reactions under microwave or reflux conditions .
Structural-Activity Relationships (SAR): Position of Substitution: Activity varies significantly with substituent position. For example, 6-substituted derivatives (e.g., 6-Cl) show different binding affinities compared to 4-substituted analogs . Heteroatom Replacement: Replacing the oxazole oxygen with sulfur (e.g., benzo[d]thiazol-2-amine) abolishes pqs inhibitory activity in Pseudomonas aeruginosa, highlighting the critical role of the oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
